3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide
Description
This compound features a benzo[d]isothiazol-1,1-dioxide core with a 3-oxo group, connected via a propanamide linker to a phenyl ring substituted with a sulfamoyl-pyrimidine moiety. The pyrimidin-2-yl group introduces hydrogen-bonding capabilities, suggesting interactions with enzymes or receptors such as kinases or carbonic anhydrases .
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O6S2/c26-18(10-13-25-19(27)16-4-1-2-5-17(16)33(25,30)31)23-14-6-8-15(9-7-14)32(28,29)24-20-21-11-3-12-22-20/h1-9,11-12H,10,13H2,(H,23,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELWTECHGXQAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions:
Oxidation: The compound undergoes oxidation to form sulfonyl derivatives.
Reduction: Reduction can lead to the removal of oxygen atoms from the dioxido group, altering its reactivity.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various electrophiles or nucleophiles, depending on the desired product.
Major Products Formed:
Oxidized sulfonyl compounds
Reduced benzisothiazole derivatives
Substituted aromatic products with different functional groups.
Scientific Research Applications
"3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide" finds use across multiple disciplines:
Chemistry: : As a building block in organic synthesis for complex molecules.
Biology: : Studied for its interactions with enzymes and receptors.
Medicine: : Potential therapeutic agent due to its bioactive properties.
Industry: : Used in the development of novel materials and catalysts.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : It interacts with enzymes, often inhibiting their activity through binding to active sites.
Pathways Involved: : Modulates signal transduction pathways, impacting cellular responses.
Comparison with Similar Compounds
Sulfonamide-Linked Propanamide Derivatives
- Compound A: N-(3-Acetylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide () Key Differences: Replaces the pyrimidin-2-yl-sulfamoylphenyl group with a 3-acetylphenyl substituent.
- Compound B: 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide () Key Differences: Substitutes the sulfamoyl-pyrimidine group with a lipophilic 2-(trifluoromethyl)phenyl group.
Heterocyclic Sulfonamide Derivatives
- Compound C: 3-((4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)amino)-N-(4-sulfamoylphenyl)propanamide (, Compound 7) Key Differences: Features a 5-methylisoxazole-sulfamoyl group instead of pyrimidin-2-yl-sulfamoyl. Impact: Isoxazole’s electron-withdrawing nature may alter electronic distribution, affecting binding to sulfonamide-sensitive targets like dihydropteroate synthase .
- Compound D: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () Key Differences: Replaces benzoisothiazol with a benzooxazinone core and incorporates a pyrimidine-amino group. Impact: The oxazinone ring may confer improved pharmacokinetic properties due to increased rigidity and reduced susceptibility to oxidation .
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Properties
*logP values estimated using fragment-based methods.
Bioactivity Profiling
- The target compound’s pyrimidin-2-yl-sulfamoyl group shares structural motifs with sulfamethoxazole derivatives (), which are known dihydropteroate synthase inhibitors. However, its benzoisothiazol core differentiates it from classical sulfonamides, suggesting a broader target spectrum .
- Its trifluoromethyl group may enhance blood-brain barrier penetration compared to the target compound .
Biological Activity
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide is a complex organic molecule with significant potential in pharmacology. Its structural components suggest various biological activities, particularly in the fields of antibacterial and anti-HIV research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzothiazole moiety and a pyrimidine-derived sulfamoyl group. The molecular formula is , with a molecular weight of approximately 501.53 g/mol. The presence of the sulfonamide group is noteworthy as sulfonamides are widely recognized for their antibacterial properties.
Antibacterial Properties
Research indicates that compounds containing the sulfamoyl group exhibit significant antibacterial activity. The specific structure of this compound enhances its interaction with bacterial enzymes, potentially inhibiting their function:
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antibacterial | Inhibition of bacterial enzyme activity |
| Sulfamethoxazole | Antibacterial | Competitive inhibition of dihydropteroate synthase |
| Benzothiazole derivatives | Varies | Antimicrobial effects through membrane disruption |
The mechanism of action primarily involves the inhibition of enzymes critical to bacterial survival, similar to other sulfonamide drugs.
Anti-HIV Activity
In studies involving related benzothiazole derivatives, compounds have shown promising anti-HIV activity. For instance, derivatives like 1,2-benzothiazine-3-carboxamide 1,1-dioxide exhibited effective inhibition against HIV integrase by chelating Mg²⁺ ions within the active site. This suggests that our compound may also exhibit similar mechanisms due to its structural similarities:
| Compound | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Benzothiazine derivative | 20-25 | >26 |
| This compound | TBD | TBD |
Study on Structural Analogues
Research has demonstrated that structural modifications can significantly impact biological activity. A study focusing on various benzothiazole derivatives found that specific substitutions enhanced their efficacy against HIV and bacteria:
"The introduction of hydrophobic groups at strategic positions significantly improved the potency of benzothiazole derivatives against HIV" .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling the benzo[d]isothiazol-3(2H)-one-1,1-dioxide core to a sulfamoylphenyl intermediate. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., HBTU) with triethylamine in DMSO or DMF to couple the propanamide moiety to the sulfamoylphenyl group .
- Optimization : Control reaction temperature (60–80°C), pH (~7–8), and solvent polarity to minimize side products. For example, reports a 68.6% yield using DMSO and HBTU .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Prioritize:
- 1H/13C-NMR : Identify proton environments (e.g., sulfamoyl NH at δ 11.0–11.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C20H18N4O5S2) .
Q. What in vitro biological screening models are appropriate for initial evaluation of its bioactivity?
- Methodological Answer : Use:
- Enzyme inhibition assays : Target kinases or proteases due to the sulfamoyl and pyrimidinyl groups’ potential interactions with active sites .
- Cell-based cytotoxicity assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays. highlights its anticancer potential .
- Antimicrobial disk diffusion : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to validate antibacterial activity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardize assays : Replicate under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Purity validation : Use orthogonal methods (HPLC, elemental analysis) to exclude impurities as confounding factors. achieved 95.7% purity via recrystallization .
- Mechanistic studies : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities and confirm target engagement .
Q. What computational chemistry approaches predict interaction mechanisms with target proteins?
- Methodological Answer :
- Molecular docking (AutoDock/Vina) : Model binding to kinases (e.g., EGFR) using PyMOL for visualization. Focus on hydrogen bonds between the sulfamoyl group and catalytic lysine residues .
- Molecular dynamics (MD) simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes and binding free energies (MM/PBSA) .
- Quantum mechanical calculations (Gaussian) : Analyze electron density maps to identify reactive sites for structure-activity relationship (SAR) optimization .
Q. What strategies address low solubility or stability during formulation for in vivo studies?
- Methodological Answer :
- Salt formation : React with HCl or sodium bicarbonate to improve aqueous solubility. highlights similar approaches for benzoxazole derivatives .
- Nanoformulation : Use liposomes or PLGA nanoparticles (20–200 nm diameter) for controlled release. Optimize encapsulation efficiency (>70%) via solvent evaporation .
- Prodrug design : Introduce ester or phosphate moieties at the propanamide terminus to enhance bioavailability, with enzymatic cleavage in target tissues .
Data Contradiction Analysis
Q. How should conflicting data on metabolic stability be addressed?
- Methodological Answer :
- Cross-species comparisons : Test microsomal stability in human, rat, and mouse liver microsomes. Adjust CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific degradation .
- LC-MS/MS metabolite profiling : Identify major Phase I/II metabolites (e.g., hydroxylation, glucuronidation) and correlate with instability hotspots .
- Structural analogs : Compare with ’s pyrazoloimidazole derivatives to isolate stability-enhancing substituents .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
